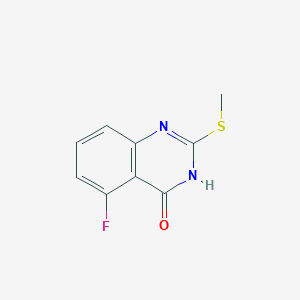

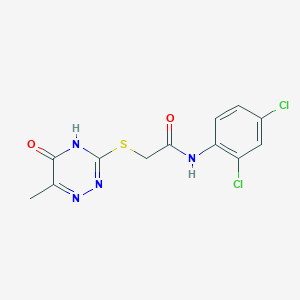

5-fluoro-2-(methylthio)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Chiral Compounds and Steric Discrimination 5-fluoro-2-(methylthio)quinazolin-4(3H)-one is involved in research exploring N-C axially chiral compounds. A study demonstrated that ortho-fluoro groups contribute to the stability of N-aryl atropisomers, revealing the subtle steric discrimination between hydrogen and fluorine atoms. This has implications in the quantitative evaluation of steric effects in chemical reactions and could inform the design of chiral molecules with specific properties (Iida et al., 2019).

AMPA Receptor Antagonists Another application is in the development of AMPA receptor antagonists for neurological disorders. Research into quinazolin-4-ones with a C-2 side chain tether showed these compounds can serve as potent AMPA receptor inhibitors. This work aids in understanding the structure-activity relationship (SAR) of these compounds, potentially leading to new treatments for diseases related to glutamate dysfunction (Chenard et al., 2001).

Antiviral Activity The antiviral properties of fluorinated quinazolin-4-ones have been investigated, showing promising activity against viruses such as monkeypox and ectromelia. This suggests that derivatives of 5-fluoro-2-(methylthio)quinazolin-4(3H)-one could be valuable in the search for new antiviral agents (Lipunova et al., 2012).

Antibacterial and Structural Analysis Research on derivatives of 5-fluoro-2-(methylthio)quinazolin-4(3H)-one also includes their antibacterial efficacy and detailed structural analysis through techniques like Raman spectroscopy and crystallography. These studies provide insight into the potential use of such compounds in combating bacterial infections and understanding their interaction mechanisms at the molecular level (Geesi et al., 2020).

Antitumor Activity and EGFR Inhibition The compound's derivatives have been evaluated for antitumor activity, particularly as inhibitors of the epidermal growth factor receptor (EGFR), which is a target for cancer treatment. Some derivatives showed high activity against various cancer cell lines, indicating the potential for developing new anticancer therapies (Le et al., 2020).

properties

IUPAC Name |

5-fluoro-2-methylsulfanyl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2OS/c1-14-9-11-6-4-2-3-5(10)7(6)8(13)12-9/h2-4H,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIDQAVUKPRAIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=CC=C2)F)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-2-(methylthio)quinazolin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenyl)ethanone](/img/structure/B2582751.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-morpholinophenyl)butanamide](/img/structure/B2582756.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2582757.png)

![5-amino-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B2582762.png)

![1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea](/img/structure/B2582764.png)

![2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2582766.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2582772.png)